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Compound of Interest

4-Bromo-2,6-
Compound Name: _
dimethylbenzaldehyde

Cat. No.: B1278818

An In-depth Technical Guide to 4-Bromo-2,6-dimethylbenzaldehyde: Properties, Synthesis,
and Applications

Abstract

4-Bromo-2,6-dimethylbenzaldehyde (CAS No. 5769-33-5) is a substituted aromatic aldehyde
that serves as a valuable and versatile building block in modern organic synthesis.[1] Its
sterically hindered yet reactive aldehyde functionality, combined with the presence of a bromine
atom amenable to cross-coupling reactions, makes it a strategic intermediate in the synthesis
of complex organic molecules. This guide provides a comprehensive technical overview of its
chemical and physical properties, detailed protocols for its synthesis and subsequent reactions,
and essential safety information for laboratory professionals. This document is intended for
researchers, chemists, and drug development professionals seeking to leverage this
compound in their synthetic endeavors.

Core Chemical and Physical Properties

4-Bromo-2,6-dimethylbenzaldehyde is a solid at room temperature, typically appearing as an
off-white to light brown crystalline powder.[2] Its core structure consists of a benzene ring
substituted with an aldehyde group, a bromine atom at the para position, and two methyl
groups ortho to the aldehyde, which provide significant steric hindrance. This steric shielding
influences the reactivity of the adjacent aldehyde group, a key consideration in reaction design.
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Key physicochemical properties are summarized in the table below. It is important to note that
while some data is derived from experimental sources, other values are predicted and should
be used as a guide.

Property Value Source
CAS Number 5769-33-5 [1]
Molecular Formula CoHsBrO [1]
Molecular Weight 213.07 g/mol [1]
IUPAC Name A-bromo-2,6-
dimethylbenzaldehyde

Appearance Off-white to light brown solid [2]
Boiling Point 137-139 °C (at 12 Torr) [2]
Density 1.422 g/cm3 (Predicted) [2]

While specific data is
unavailable, by analogy to
similar compounds like 4-
bromobenzaldehyde, it is

Solubility expected to be sparingly -
soluble in water but soluble in
common organic solvents such
as ethanol, ether, acetone, and
chloroform.[3][4]

Store under inert gas (Nitrogen
Storage -
or Argon) at 2-8°C.[2]

Spectroscopic Profile

Precise structural confirmation is critical for synthetic intermediates. While a comprehensive,
experimentally verified public dataset for 4-Bromo-2,6-dimethylbenzaldehyde is not readily
available, the expected spectroscopic characteristics can be inferred from its structure and data
from analogous compounds.
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2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
e 1H NMR: The proton NMR spectrum is expected to show three distinct signals:

o Asinglet for the aldehyde proton (-CHO) at approximately & 10.0-10.5 ppm. The steric
hindrance from the ortho-methyl groups may cause a slight shift compared to unhindered
benzaldehydes.

o Asinglet for the two equivalent aromatic protons on the benzene ring, likely in the & 7.0-
7.8 ppm region.

o A singlet for the six equivalent protons of the two methyl groups (-CHs), expected to
appear more upfield, around & 2.3-2.6 ppm.

e 13C NMR: The carbon NMR spectrum should display the following characteristic signals:
o The aldehyde carbonyl carbon (C=0) at a downfield shift of d 190-195 ppm.

o Four distinct signals for the aromatic carbons, with the carbon bearing the bromine atom
(C-Br) and the ipso-carbons attached to the methyl and aldehyde groups having
characteristic shifts.

o A signal for the methyl carbons around & 20-25 ppm.
2.2 Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key
absorption bands expected for 4-Bromo-2,6-dimethylbenzaldehyde include:

e ~2850 and ~2750 cm~1: C-H stretch of the aldehyde group (Fermi doublet).

e 1680-1710 cm~1: A strong C=0 stretching vibration for the aromatic aldehyde. The exact
position is influenced by conjugation and substitution.

e 1550-1600 cm~*: C=C stretching vibrations within the aromatic ring.

e ~1200 cm~%: C-H in-plane bending.
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e ~850 cm~1: C-H out-of-plane bending, indicative of the substitution pattern.
e 500-600 cm~1: C-Br stretching vibration.

Synthesis of 4-Bromo-2,6-dimethylbenzaldehyde

A common and effective route for the preparation of 4-Bromo-2,6-dimethylbenzaldehyde
involves the formylation of a pre-functionalized xylene derivative. The following protocol is
based on established synthetic transformations.[2]

Diagram: Synthetic Workflow
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Caption: General workflow for the synthesis of 4-Bromo-2,6-dimethylbenzaldehyde.
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Experimental Protocol: Synthesis

Objective: To synthesize 4-Bromo-2,6-dimethylbenzaldehyde from 5-bromo-2-iodo-1,3-
xylene.

Materials:

5-Bromo-2-iodo-1,3-xylene

e Anhydrous N,N-Dimethylformamide (DMF)

o Palladium catalyst (e.g., Pd(PPhs)a or PdClz2(PPhs)2)
o Asuitable base (e.g., K2COs or EtsN)

o Formylating agent (Implicit in the transformation, often a source like CO/Hz or other formyl
equivalent is needed in palladium-catalyzed formylations)

» Organic solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)
¢ Anhydrous Sodium Sulfate (Na2S0a)

« Silica gel for column chromatography

Procedure:

e Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, reflux condenser, and a nitrogen inlet, dissolve 5-bromo-2-iodo-1,3-xylene in
anhydrous DMF.

o Causality: Anhydrous and inert conditions are critical to prevent the deactivation of the
palladium catalyst and unwanted side reactions. DMF is an excellent polar aprotic solvent
for this type of organometallic reaction.

o Catalyst Addition: To the stirred solution, add the palladium catalyst and the base.

o Causality: The palladium catalyst is essential for facilitating the oxidative addition and
subsequent steps of the catalytic cycle. The base is required to neutralize any acid
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generated during the reaction and to facilitate the reductive elimination step.

e Reaction: Heat the reaction mixture to 80-100°C and maintain for 12-24 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC).[2]

e Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with
water and transfer it to a separatory funnel.

o Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl
acetate. Combine the organic layers.

o Causality: The product is organic-soluble and will move into the ethyl acetate layer, while
the inorganic salts and DMF will largely remain in the aqueous phase.

e Drying and Concentration: Dry the combined organic extracts over anhydrous sodium
sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator
to yield the crude product.

« Purification: Purify the crude residue by flash column chromatography on silica gel to obtain
the pure 4-Bromo-2,6-dimethylbenzaldehyde.[2]

Chemical Reactivity and Synthetic Applications

The utility of 4-Bromo-2,6-dimethylbenzaldehyde stems from the reactivity of its two primary
functional handles: the aldehyde and the aryl bromide.

o Aldehyde Reactions: The aldehyde group can undergo a wide range of classical
transformations, including:

o Oxidation to the corresponding 4-bromo-2,6-dimethylbenzoic acid.

o

Reduction to 4-bromo-2,6-dimethylbenzyl alcohol.

o

Reductive Amination to form various secondary and tertiary amines.

[¢]

Wittig Reaction to form styrenyl derivatives, creating a new carbon-carbon double bond.

[¢]

Condensation Reactions, such as Schiff base formation with primary amines.
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» Aryl Bromide Reactions: The bromine atom is a versatile handle for carbon-carbon and
carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions,
such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse
substituents at the 4-position of the ring.

Diagram: Representative Wittig Reaction
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Caption: Mechanism of the Wittig reaction with 4-Bromo-2,6-dimethylbenzaldehyde.
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Experimental Protocol: Wittig Reaction

Objective: To synthesize a substituted styrene from 4-Bromo-2,6-dimethylbenzaldehyde via
the Wittig reaction.

Materials:

Methyltriphenylphosphonium bromide (or other appropriate phosphonium salt)

Strong base (e.g., n-Butyllithium or NaH)

Anhydrous Tetrahydrofuran (THF)

4-Bromo-2,6-dimethylbenzaldehyde

Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

Ylide Formation (Self-Validating Step): In a flame-dried flask under nitrogen, suspend the
phosphonium salt in anhydrous THF. Cool the suspension to 0°C in an ice bath.

o Slowly add the strong base (e.g., n-BuLli) dropwise. The formation of the ylide is typically
indicated by a distinct color change (e.g., to deep yellow or orange). Stir for 1 hour at this
temperature.

o Trustworthiness: The color change provides an immediate visual confirmation that the
ylide has formed, validating this critical step before proceeding.

o Aldehyde Addition: Dissolve 4-Bromo-2,6-dimethylbenzaldehyde in a minimal amount of
anhydrous THF and add it slowly to the ylide solution at 0°C.

» Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor
the reaction by TLC to confirm the consumption of the aldehyde.

e Quenching and Workup: Carefully quench the reaction by adding saturated aqueous NHaCl
solution. Transfer the mixture to a separatory funnel and extract with diethyl ether.
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 Purification: Wash the combined organic layers with brine, dry over anhydrous Na:=SOa4, filter,
and concentrate. Purify the resulting crude product by column chromatography to isolate the
desired alkene.

Safety and Handling

4-Bromo-2,6-dimethylbenzaldehyde is classified as a hazardous substance and must be
handled with appropriate precautions.

e GHS Hazard Statements:

H302: Harmful if swallowed.

o

H315: Causes skin irritation.

[¢]

[¢]

H319: Causes serious eye irritation.

o

H335: May cause respiratory irritation.
Handling Recommendations:
o Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.

» Avoid inhalation of dust.
e Avoid contact with skin and eyes.
o Keep the container tightly closed and store in a cool, dry, and well-ventilated area.

Conclusion

4-Bromo-2,6-dimethylbenzaldehyde is a highly functionalized building block with significant
potential in synthetic chemistry. The steric hindrance provided by the ortho-methyl groups offers
a unique reactivity profile for the aldehyde, while the para-bromo substituent opens avenues for
extensive derivatization through cross-coupling chemistry. By understanding its fundamental
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properties, synthetic routes, and reactivity, researchers can effectively incorporate this versatile
intermediate into the design and synthesis of novel pharmaceuticals, agrochemicals, and
materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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